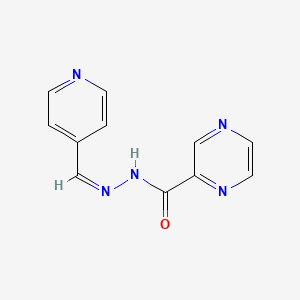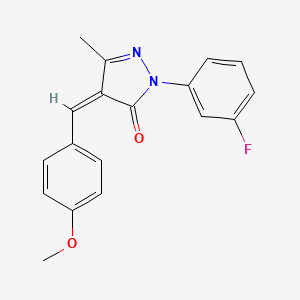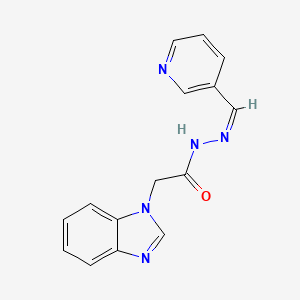
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, also known as A-85380, is a synthetic compound that belongs to the tetrahydroisoquinoline family. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
作用机制
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline binds to nicotinic acetylcholine receptors in the brain, which are responsible for the release of neurotransmitters such as dopamine and serotonin. By binding to these receptors, 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can increase the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can improve cognitive function and memory in animal models. It has also been shown to have a positive effect on mood and anxiety levels. Additionally, 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation.
实验室实验的优点和局限性
One advantage of using 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively bind to nicotinic acetylcholine receptors, which allows for more targeted research. However, one limitation is that its effects may differ between animal models and humans, and more research is needed to fully understand its potential therapeutic applications.
未来方向
1. Further research into the potential use of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of Alzheimer's disease and other neurodegenerative disorders.
2. Investigating the effect of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline on different types of nicotinic acetylcholine receptors.
3. Studying the long-term effects of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline on cognitive function and memory.
4. Investigating the potential use of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of other addiction disorders, such as opioid addiction.
5. Developing more selective and potent analogs of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline for potential therapeutic use.
合成方法
The synthesis of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-acetyl-1,2,3,4-tetrahydroisoquinoline and 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatography techniques.
科学研究应用
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use as a therapeutic agent in the treatment of various neurological disorders. Its ability to bind to nicotinic acetylcholine receptors in the brain has been shown to have a positive effect on cognitive function and memory. It has also been studied for its potential use in the treatment of nicotine addiction, as it can mimic the effects of nicotine without the harmful side effects associated with smoking.
属性
IUPAC Name |
1-(6,7-dimethoxy-1-pyridin-3-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(21)20-8-6-13-9-16(22-2)17(23-3)10-15(13)18(20)14-5-4-7-19-11-14/h4-5,7,9-11,18H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBKLOOWYKPXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CN=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1,2,3,4-tetrahydro-2-acetyl-6,7-dimethoxy-1-(3-pyridyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)
![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)


![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)

![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
